2-(2-Ethoxy-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Ethoxy-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an ethoxy group, two fluorine atoms on the phenyl ring, and a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethoxy-3,5-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF or DCM), and aryl or vinyl halides.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
2-(2-Ethoxy-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include:
Palladium Catalyst: Facilitates the formation of the palladium-boron complex.
Base: Promotes the transmetalation step.
Solvent: Provides a medium for the reaction to occur.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethoxy-3,5-difluorophenyl)acetic acid
- 2-(2-Ethoxy-3,5-difluorophenyl)methanol
- 2-(2-Ethoxy-3,5-difluorophenyl)acetonitrile
Uniqueness
2-(2-Ethoxy-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester moiety, which makes it highly effective in cross-coupling reactions. The presence of the ethoxy and difluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.
Properties
Molecular Formula |
C14H19BF2O3 |
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Molecular Weight |
284.11 g/mol |
IUPAC Name |
2-(2-ethoxy-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BF2O3/c1-6-18-12-10(7-9(16)8-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |
InChI Key |
QHGQXVMIYPATJT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC)F)F |
Origin of Product |
United States |
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